molecular formula C8H7ClF2N2 B15224320 2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride

2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride

Cat. No.: B15224320
M. Wt: 204.60 g/mol
InChI Key: KCTOCXDJGVDZAD-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C8H6F2N2·HCl. It is a derivative of acetonitrile, featuring an amino group and two fluorine atoms attached to a phenyl ring. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride typically involves the reaction of 2,4-difluorobenzyl cyanide with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large quantities of reactants. The reaction conditions are optimized to maximize yield and minimize production costs. The final product is purified through crystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H7ClF2N2

Molecular Weight

204.60 g/mol

IUPAC Name

2-amino-2-(2,4-difluorophenyl)acetonitrile;hydrochloride

InChI

InChI=1S/C8H6F2N2.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3,8H,12H2;1H

InChI Key

KCTOCXDJGVDZAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)N.Cl

Origin of Product

United States

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